molecular formula C16H19N B143828 N-Methyl-3,3-diphenylpropylamine CAS No. 28075-29-8

N-Methyl-3,3-diphenylpropylamine

Cat. No.: B143828
CAS No.: 28075-29-8
M. Wt: 225.33 g/mol
InChI Key: AKEGHAUFMKCWGX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of N-Methyl-3,3-diphenylpropylamine are currently unknown. This compound is of interest in the field of organic chemistry, particularly in the study of amine reactivity and synthesis . It is frequently used as a building block in the construction of larger, more complex organic molecules .

Mode of Action

The presence of the diphenylpropylamine moiety makes it a valuable compound for research into the steric and electronic effects of phenyl groups on nitrogen functionality . It serves as a substrate in the exploration of catalytic amine alkylation reactions, which are fundamental processes for the formation of tertiary amines .

Biochemical Pathways

Research involving this compound includes its use in the study of binding interactions with various organic and inorganic receptors, providing insights into supramolecular chemistry and the design of novel molecular recognition systems .

Pharmacokinetics

It is known that the compound has a molecular weight of 22533 , and its solubility is slightly in chloroform and ethyl acetate . These properties may influence its bioavailability and pharmacokinetic behavior.

Result of Action

As an intermediate for the synthesis of SNRI-NMDA antagonist and neuroprotectants , it may have potential effects on the nervous system.

Action Environment

It is known that the compound should be stored in a refrigerator , suggesting that temperature could affect its stability. The compound’s solubility in chloroform and ethyl acetate may also suggest that its action and efficacy could be influenced by the solvent environment.

Chemical Reactions Analysis

Types of Reactions: N-methyl-3,3-diphenylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as halides and alkoxides are commonly used.

Major Products:

    Oxidation: Produces oxides and ketones.

    Reduction: Produces secondary amines.

    Substitution: Produces substituted amines and other derivatives.

Scientific Research Applications

N-methyl-3,3-diphenylpropan-1-amine is used in various scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

N-methyl-3,3-diphenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-17-13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEGHAUFMKCWGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182350
Record name N-Methyl-3,3-diphenylpropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28075-29-8
Record name N-Methyl-γ-phenylbenzenepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28075-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-3,3-diphenylpropylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-3,3-diphenylpropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-3,3-diphenylpropylamine
Source European Chemicals Agency (ECHA)
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Record name N-METHYL-3,3-DIPHENYLPROPYLAMINE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL47LGK6P8
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Synthesis routes and methods

Procedure details

A solution of N-benzyl-N-methyl-3,3-diphenylpropylamine (1.03 g, 3.27 mmol) in methanol (35 ml) and aq. HCl (0.27 ml, of a 12.1M aq. solution, 3.3 mmol) was purged with argon and palladium hydroxide (405 mg) added. The flask was evacuated and shaken under an atmosphere of hydrogen (50 psi) for 18 hrs. The hydrogen was replaced by argon and the catalyst removed by filtration. The filtrate was treated with aq. NaOH (100 ml of a 1M solution) and extracted into Et2O. The organic extracts were dried (Na2SO4) and evaporated in vacuo to afford the title compound as an oil.
Name
N-benzyl-N-methyl-3,3-diphenylpropylamine
Quantity
1.03 g
Type
reactant
Reaction Step One
[Compound]
Name
aq. solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
405 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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